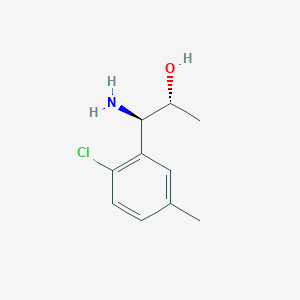

(1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a secondary alcohol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chlorinated aromatic compound.

Chiral Induction: Chiral catalysts or chiral auxiliaries are used to induce the desired stereochemistry.

Amination: Introduction of the amino group through reductive amination or other suitable methods.

Hydroxylation: Introduction of the hydroxyl group at the secondary carbon position.

Industrial Production Methods

Industrial production methods often involve:

Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the chlorinated aromatic ring or to convert the ketone back to an alcohol.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the dechlorinated product or the alcohol.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. It serves as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.

Biology

In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays. Its chiral nature makes it valuable for studying stereospecific interactions in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL: Lacks the methyl group on the aromatic ring.

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL: Lacks the chlorine atom on the aromatic ring.

(1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)butan-2-OL: Has an additional carbon in the alkyl chain.

Uniqueness

(1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is unique due to the presence of both the chlorine and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

(1R,2R)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL is a chiral compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol. Its unique structural features—including an amino group, a secondary alcohol, and a chloro-substituted aromatic ring—contribute to its significant biological activity, particularly in pharmacological contexts. This article explores the biological mechanisms, therapeutic potential, and relevant case studies associated with this compound.

The compound's stereochemistry and functional groups allow it to engage in various chemical reactions, making it versatile for synthetic applications in pharmaceuticals. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity to biological targets.

The biological activity of this compound primarily stems from its interactions with neurotransmitter systems. Its structural similarity to known bioactive molecules suggests potential therapeutic effects in treating conditions related to these systems. The compound acts as a ligand that can modulate enzyme activities and receptor functions through:

- Hydrogen bonding : Facilitated by the amino group.

- Hydrophobic interactions : Contributed by the aromatic ring.

These interactions are crucial for its role in pharmacological studies, particularly concerning neurotransmitter receptors.

Case Studies

Several studies have investigated the biological activity of this compound:

- Neurotransmitter Modulation : Research has shown that this compound can influence serotonin receptor activity, which is vital for mood regulation and anxiety disorders. In vitro studies demonstrated that it could enhance serotonin signaling pathways, suggesting potential applications in treating depression and anxiety .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it showed promising results as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation . This inhibition could be leveraged in cancer therapies where rapid cell division is a factor.

- Antimicrobial Activity : Preliminary investigations indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL | C10H14FNO | Contains fluorine; altered lipophilicity |

| (1R,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL | C10H14BrNO | Bromine substitution changes reactivity |

| (1R,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL | C10H14ClNO | Similar structure; different halogen substitution |

This table highlights how variations in halogen substitution can significantly alter the biological activity and pharmacokinetic properties of similar compounds.

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |

InChI Key |

AUZGPVSYVKNCBJ-XCBNKYQSSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)Cl)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(C(C)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.